Imidazo[1,5-c]pyrimidin-5-amine
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Overview
Description
Imidazo[1,5-c]pyrimidin-5-amine is a heterocyclic compound that belongs to the imidazopyrimidine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-c]pyrimidin-5-amine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic conditions to facilitate the cyclization process. For example, the condensation reaction of tert-butyl (1H-imidazol-4(5)-yl)carbamate with malondialdehyde in trifluoroacetic acid (TFA) is a convenient route to obtain 3-substituted imidazo[1,5-a]pyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-c]pyrimidin-5-amine undergoes various types of chemical reactions, including:
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce various functional groups into the this compound structure, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include 1H-imidazol-4(5)-amine, 1,3-diketones, malondialdehyde derivatives, and trifluoroacetic acid . The reaction conditions often involve acidic environments to facilitate cyclization and condensation reactions.
Major Products Formed
The major products formed from the reactions involving this compound are typically substituted imidazo[1,5-a]pyrimidines . These products can have various substituents depending on the reagents used in the reactions.
Scientific Research Applications
Imidazo[1,5-c]pyrimidin-5-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of imidazo[1,5-c]pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For example, as a nonbenzodiazepine GABA receptor agonist, it binds to the GABA receptor, enhancing its inhibitory effects on neurotransmission . Additionally, as an inhibitor of p38 mitogen-activated protein kinase, it interferes with the signaling pathways involved in inflammation and immune responses .
Comparison with Similar Compounds
Imidazo[1,5-c]pyrimidin-5-amine can be compared with other similar compounds, such as:
Imidazo[1,5-a]pyridine: This compound is a significant structural component of many agrochemicals and pharmaceuticals.
Imidazo[1,2-a]pyrimidine: Known for its biological activities, including anticancer properties.
Imidazo[4,5-b]pyridine: This compound undergoes unusual recyclization reactions under acidic conditions.
The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
2306271-00-9 |
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Molecular Formula |
C6H6N4 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
imidazo[1,5-c]pyrimidin-5-amine |
InChI |
InChI=1S/C6H6N4/c7-6-9-2-1-5-3-8-4-10(5)6/h1-4H,(H2,7,9) |
InChI Key |
AYAANPYSSZGMDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N2C1=CN=C2)N |
Origin of Product |
United States |
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